

Comparative Spectroscopic Analysis of Methyl 6-chloropyridazine-3-carboxylate and Analogs

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Compound of Interest

Compound Name: Methyl 6-chloropyridazine-3-carboxylate

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A Guide for Researchers in Drug Discovery and Development

In the landscape of modern medicinal chemistry and drug development, the precise structural elucidation of novel heterocyclic compounds is paramount. **Methyl 6-chloropyridazine-3-carboxylate** serves as a key intermediate in the synthesis of a variety of biologically active molecules. This guide provides a comparative analysis of its ^1H NMR spectrum alongside alternative analytical techniques and structurally related analogs, offering a comprehensive reference for researchers in the field.

^1H NMR Spectrum Analysis: A Primary Tool for Structural Verification

Proton Nuclear Magnetic Resonance (^1H NMR) spectroscopy is an indispensable technique for determining the structure of organic molecules. For **Methyl 6-chloropyridazine-3-carboxylate**, the ^1H NMR spectrum provides distinct signals corresponding to the protons in its unique chemical environment.

The analysis of the ^1H NMR spectrum of **Methyl 6-chloropyridazine-3-carboxylate** reveals two key signals in the aromatic region, corresponding to the two protons on the pyridazine ring, and a singlet in the aliphatic region, corresponding to the methyl ester protons. The chemical shifts (δ), coupling constants (J), and integration values are critical for unambiguous assignment.

Table 1: ^1H NMR Data for **Methyl 6-chloropyridazine-3-carboxylate** and Analogs (400 MHz, CDCl_3)

Compound	H-4 (δ , ppm)	H-5 (δ , ppm)	-OCH ₃ (δ , ppm)	J H-4, H-5 (Hz)
Methyl 6-chloropyridazine-3-carboxylate	~8.05 (d)	~7.75 (d)	~4.00 (s)	~9.0
Methyl 6-bromopyridazine-3-carboxylate	~8.10 (d)	~7.85 (d)	~4.01 (s)	~9.0
Methyl 6-methoxypyridazine-3-carboxylate	~7.80 (d)	~7.10 (d)	~4.10 (s)	~9.2

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

The downfield shift of the pyridazine protons is attributed to the electron-withdrawing nature of the two nitrogen atoms in the ring and the chloro and carboxylate substituents. The observed doublet splitting pattern for H-4 and H-5 confirms their ortho-coupling.

Alternative Spectroscopic Methods for Comprehensive Characterization

While ^1H NMR is a powerful tool, a combination of analytical techniques provides a more robust structural confirmation.

^{13}C NMR Spectroscopy: Carbon-13 NMR provides information about the carbon skeleton of the molecule. For **Methyl 6-chloropyridazine-3-carboxylate**, distinct signals are expected for the four pyridazine ring carbons, the carbonyl carbon of the ester, and the methyl carbon.

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight and can provide information about the fragmentation pattern of the molecule. The mass spectrum of **Methyl 6-chloropyridazine-3-carboxylate** will show a molecular ion peak (M^+) and a characteristic $\text{M}+2$

peak with an intensity of approximately one-third of the M^+ peak, which is indicative of the presence of a chlorine atom.[\[1\]](#)

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **Methyl 6-chloropyridazine-3-carboxylate** will exhibit characteristic absorption bands for the C=O stretching of the ester, C-Cl stretching, and C=N and C=C stretching of the pyridazine ring.

Table 2: Comparison of Analytical Data for **Methyl 6-chloropyridazine-3-carboxylate**

Analytical Technique	Key Observations
^{13}C NMR	Expected signals around δ 164 (C=O), 158 (C-Cl), 150 (C-COOCH ₃), 128 (CH), 126 (CH), and 53 (-OCH ₃).
Mass Spectrometry	Molecular Ion (M^+) at $m/z \approx 172$ and $M+2$ peak at $m/z \approx 174$. [2]
IR Spectroscopy	Characteristic peaks around 1730 cm^{-1} (C=O stretch), 1570 cm^{-1} (C=N stretch), and 780 cm^{-1} (C-Cl stretch).

Experimental Protocols

^1H NMR Spectroscopy

A sample of approximately 5-10 mg of the compound was dissolved in 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The spectrum was recorded on a 400 MHz NMR spectrometer. Data was processed with a line broadening of 0.3 Hz.

^{13}C NMR Spectroscopy

A sample of approximately 20-30 mg of the compound was dissolved in 0.6 mL of CDCl_3 . The spectrum was acquired on a 100 MHz NMR spectrometer with a broadband proton decoupler.

Mass Spectrometry

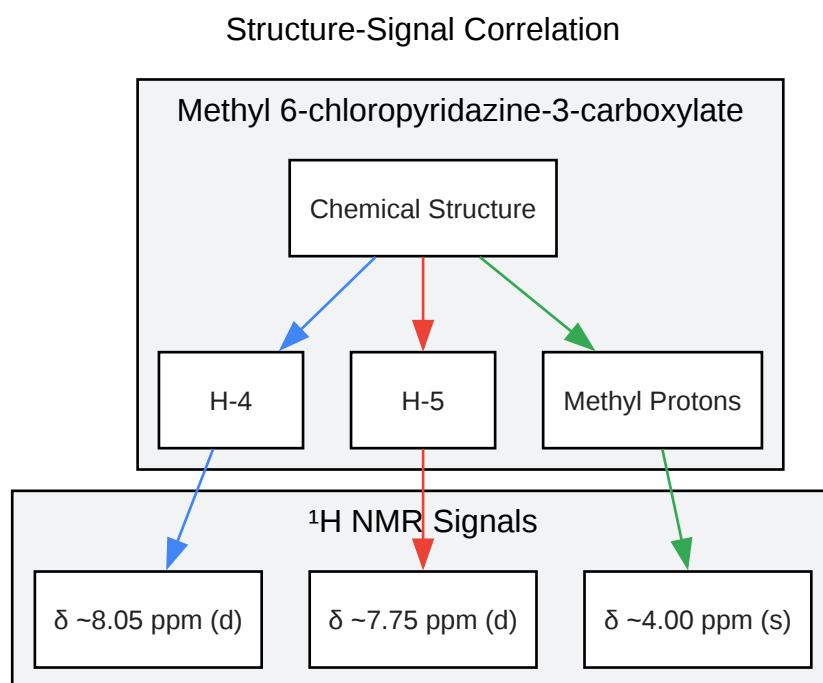
Mass spectra were obtained using an electron ionization (EI) mass spectrometer. The sample was introduced via a direct insertion probe, and the ionization energy was set to 70 eV.

FT-IR Spectroscopy

The IR spectrum was recorded on a Fourier Transform Infrared (FT-IR) spectrometer using KBr pellets. A small amount of the solid sample was ground with dry KBr and pressed into a thin pellet.

Structural Relationship and ^1H NMR Signals

The substitution pattern on the pyridazine ring significantly influences the chemical shifts of the ring protons. This relationship can be visualized as follows:

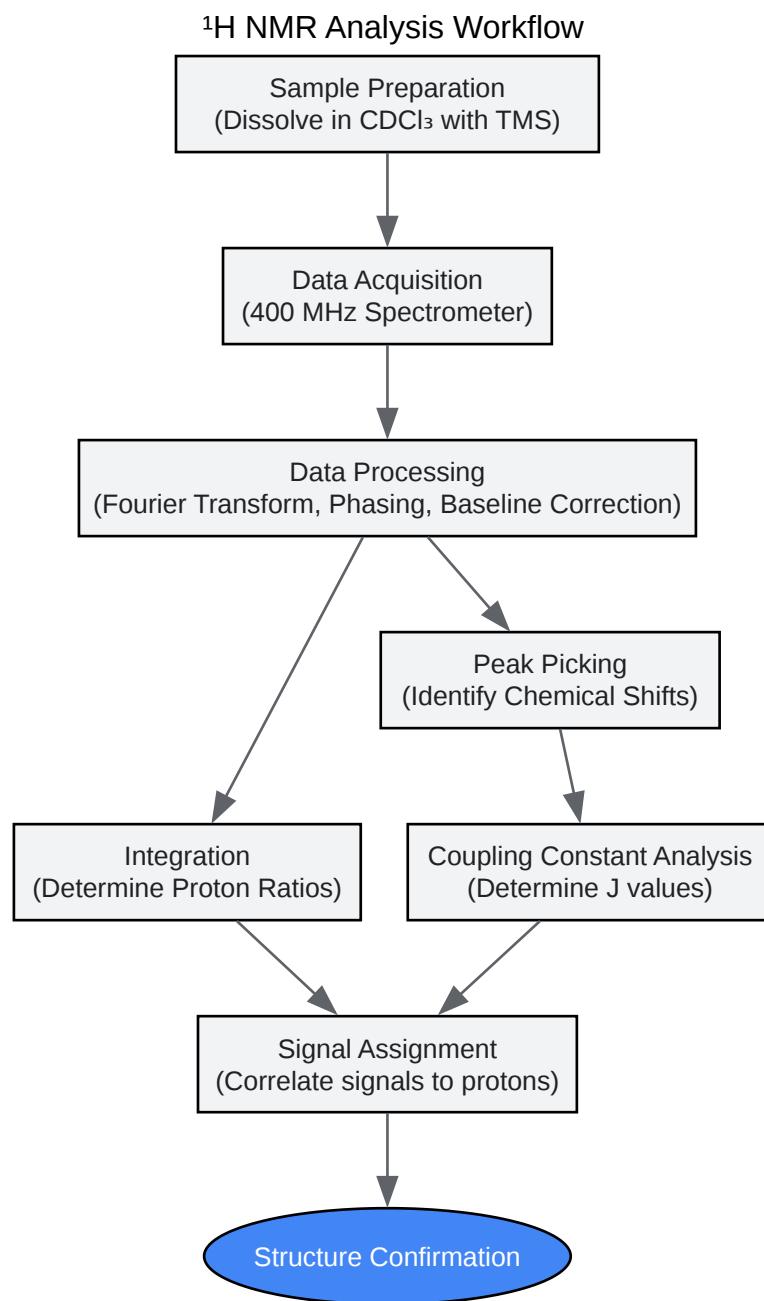


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Caption: Correlation of protons to ^1H NMR signals.

^1H NMR Analysis Workflow

A systematic approach is crucial for accurate spectral analysis and interpretation. The following workflow outlines the key steps involved:



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Caption: Workflow for ¹H NMR spectral analysis.

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